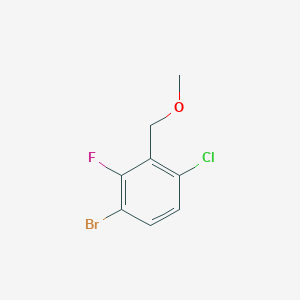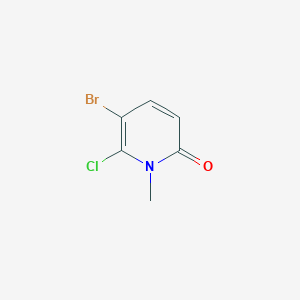
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
Vue d'ensemble
Description
“1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,1H3 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene can serve as a valuable starting material for the synthesis of novel pharmaceutical compounds. Researchers can modify its structure to create potential drug candidates. For instance:
- IKK2 Inhibitors : The compound can be used in the multi-step synthesis of IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitors . These inhibitors play a crucial role in regulating inflammation and immune responses.
Organic Synthesis and Carbon-Carbon Bond Formation
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is amenable to various synthetic transformations. Here’s one notable application:
- Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds. Such reactions are essential in constructing complex organic molecules .
Benzylic Position Reactions
The benzylic position (adjacent to the benzene ring) is chemically interesting. Here’s how this compound behaves:
- SN1 and SN2 Reactions : Depending on the specific substitution pattern, benzylic halides can undergo either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) reactions. 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides prefer the SN1 pathway due to resonance stabilization of the carbocation intermediate .
Mécanisme D'action
Target of Action
It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.
Mode of Action
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution
Result of Action
As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRQNOLVARHHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)


![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)


![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)